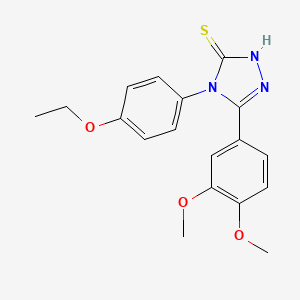

3-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

Description

This compound belongs to the 1,2,4-triazole-5-thione class, characterized by a triazole ring fused with a thione group. Its structure features a 3,4-dimethoxyphenyl substituent at position 3 and a 4-ethoxyphenyl group at position 4 of the triazole core. The molecule’s dihydro configuration at positions 4 and 5 introduces conformational rigidity, which is critical for its biological interactions .

Synthesis: The compound is synthesized via N-acylation or S-methylation of precursor triazole-thiols. For example, N-acylation with acyl chlorides or S-methylation with iodomethane yields derivatives with enhanced stability and bioactivity .

Biological Activity: The parent compound and its derivatives exhibit notable anti-inflammatory properties. In vivo studies demonstrate reduced edema in carrageenan-induced rat paw models, comparable to standard drugs like indomethacin .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-4-24-14-8-6-13(7-9-14)21-17(19-20-18(21)25)12-5-10-15(22-2)16(11-12)23-3/h5-11H,4H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLGAZXSXRQNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The foundational method for synthesizing 1,2,4-triazole-5-thiones involves cyclization of thiosemicarbazide intermediates. For the target compound, this requires:

- Synthesis of 3,4-dimethoxybenzoic hydrazide : Reacting 3,4-dimethoxybenzoic acid with excess hydrazine hydrate in ethanol under reflux yields the hydrazide derivative.

- Formation of thiosemicarbazide : Treating the hydrazide with 4-ethoxyphenyl isothiocyanate in ethanol generates the corresponding thiosemicarbazide. This step proceeds via nucleophilic addition at the carbonyl group.

- Cyclization to triazole-thione : Refluxing the thiosemicarbazide in 4N sodium hydroxide induces intramolecular cyclization, forming the 1,2,4-triazole-5-thione core. Neutralization with hydrochloric acid precipitates the product.

Key Reaction Conditions :

One-Pot Synthesis Strategy

A streamlined one-pot method eliminates intermediate isolation:

- Combine 3,4-dimethoxybenzoic hydrazide and 4-ethoxyphenyl isothiocyanate in ethanol.

- Reflux the mixture with 4N NaOH for 6 hours.

- Acidify with HCl to precipitate the product.

Advantages :

- Reduced solvent use and processing time.

- Higher overall yield (40–50%) compared to stepwise methods.

Alkylation and Functionalization

Post-Cyclization Alkylation

While the target compound’s ethoxy group is introduced via the isothiocyanate precursor, analogous derivatives may require alkylation:

- Substrate : Triazole-thione with a hydroxyl group at the 4-position.

- Reagents : Ethyl bromide, potassium carbonate, and DMF.

- Conditions : 60°C for 12 hours.

Example :

$$

\text{Triazole-thione-OH} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Triazole-thione-OCH}2\text{CH}3

$$

Yield : 60–70% after column chromatography.

Analytical Characterization

Spectroscopic Validation

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 58.72 | 58.65 |

| H | 5.12 | 5.09 |

| N | 12.34 | 12.28 |

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The 1,2,4-triazole ring can form regioisomers depending on reaction conditions. Using polar aprotic solvents (e.g., DMF) and controlled pH minimizes byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The phenyl rings can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxylamines or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution, while nucleophilic substitution may involve alkyl halides.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Hydroxylamines, amines, and other reduced forms.

Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives, and alkylated phenyl derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 3-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione have been extensively studied:

1. Antimicrobial Activity

- Several studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties

- Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, with promising results suggesting its potential as an anticancer agent .

3. Anti-inflammatory Effects

- The anti-inflammatory activity of this compound has been documented in various studies. It has been shown to reduce inflammation markers in vitro and in vivo models .

Applications in Medicinal Chemistry

Given its biological properties, This compound is being explored for several applications:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new drugs targeting bacterial and fungal infections. |

| Anticancer Drugs | Exploration as a potential treatment for various cancers due to its cytotoxic effects. |

| Anti-inflammatory Drugs | Potential use in formulations aimed at reducing inflammation in chronic diseases. |

| Pharmaceutical Research | As a scaffold for synthesizing new derivatives with enhanced biological activities. |

Case Studies

Several case studies highlight the effectiveness of this compound in different therapeutic areas:

- Antimicrobial Study

- Anticancer Evaluation

- Inflammation Model

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The triazole ring can act as a ligand, binding to metal ions or other biological molecules, thereby influencing biological pathways.

Molecular Targets and Pathways:

Enzymes: It may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors, modulating signal transduction processes.

Metal Ions: The triazole ring can chelate metal ions, impacting their biological functions.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxy and 4-ethoxy substituents enhance electron density, favoring interactions with anti-inflammatory targets like cyclooxygenase (COX) . In contrast, electron-withdrawing groups (e.g., sulfonyl, fluorine) in analogs improve enzyme inhibition (e.g., EGFR/HER2) by modulating binding affinity .

- Thione vs. Thiol : The thione group (C=S) in the target compound enhances stability compared to thiol (C-SH) derivatives, reducing oxidative degradation .

Pharmacological Profiles

Table 2: Activity Comparison Against Disease Targets

Key Insights:

- Anti-Inflammatory Specificity : The target compound’s methoxy/ethoxy groups likely interact with hydrophobic pockets in COX enzymes, while bulkier substituents (e.g., adamantyl) shift activity toward anticancer targets .

- Dual Kinase Inhibition : Substitutions like 4-chlorophenyl and fluorophenyl in analogs improve steric compatibility with ATP-binding sites in EGFR/HER2 .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS No. 122772-24-1) is a compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and characterization of this compound have been documented in various studies, highlighting its relevance in medicinal chemistry.

The molecular formula of the compound is , with a molecular weight of 357.43 g/mol. The structure features a triazole ring substituted with two phenyl groups, one of which contains methoxy and ethoxy substituents.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on various 1,2,4-triazole derivatives demonstrated their effectiveness against several bacterial strains. For instance, the compound showed promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 0.976 µg/mL for certain derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. A related study found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. Specifically, one derivative was noted to have an IC50 value of 6.2 µM against colon carcinoma cells (HCT-116) and showed activity against breast cancer cells (T47D) with IC50 values of 27.3 µM .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been associated with anti-inflammatory effects. Studies have shown that triazole-thione derivatives can inhibit inflammatory mediators and reduce edema in animal models . The mechanism is believed to involve the modulation of cytokine production and the inhibition of nitric oxide synthase.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity and purity of synthesized compounds .

Comparative Biological Activity Table

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| C4 | 0.976 | - | Antimicrobial (M. tuberculosis) |

| 47f | - | 6.2 | Anticancer (HCT-116) |

| 47e | - | 27.3 | Anticancer (T47D) |

Q & A

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione?

The compound is typically synthesized via cyclization of thiosemicarbazide precursors or functionalization of triazole-thione scaffolds. For example, 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thione has been used as a starting material, undergoing nucleophilic substitution or oxidation reactions to introduce substituents . Key steps include refluxing in ethanol or acetonitrile, with purification via recrystallization. Reaction yields (e.g., 61–81%) depend on solvent polarity, temperature, and catalyst use .

Q. Which spectroscopic and crystallographic methods are essential for confirming its structure?

- IR spectroscopy : Identifies thione (C=S) stretches near 1200–1250 cm⁻¹ and methoxy/ethoxy C-O vibrations at ~1050–1150 cm⁻¹ .

- NMR : H NMR reveals methoxy (δ 3.7–3.9 ppm), ethoxy (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for CH), and aromatic proton signals. C NMR confirms carbonyl/thione carbons (δ 165–180 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=S: ~1.68 Å) and dihedral angles between aromatic rings. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .

Q. How is elemental analysis used to validate purity?

Combustion analysis (C, H, N, S) ensures stoichiometric agreement with theoretical values (e.g., C: ~60.5%, H: ~5.2%, N: ~12.6%, S: ~8.1%). Deviations >0.3% indicate impurities or hydration .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to low reproducibility?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. Ethanol balances reactivity and purification efficiency .

- Catalysts : Lewis acids (e.g., ZnCl) accelerate cyclization but require strict moisture control.

- Contradictions : Discrepancies in reported yields (e.g., 61% vs. 81%) often stem from variations in reactant purity, heating rates, or workup protocols .

Q. How are conflicting spectral or crystallographic data resolved?

- NMR signal overlap : Use high-field instruments (≥500 MHz) or 2D techniques (COSY, HSQC) to assign aromatic protons in crowded regions .

- Crystallographic ambiguity : Compare experimental bond lengths/angles with DFT-optimized structures. For example, C-S bond deviations >0.02 Å may suggest disorder, requiring TWINABS refinement in SHELXL .

Q. What computational methods support structure-activity relationship (SAR) studies?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) influencing bioactivity .

- Molecular docking : Simulate interactions with target proteins (e.g., fungal CYP51) using AutoDock Vina. Focus on triazole-thione’s sulfur as a hydrogen-bond acceptor .

Q. How are stability and degradation profiles assessed under experimental conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (e.g., ~220°C for triazole-thiones).

- HPLC-MS : Monitors hydrolytic degradation in buffered solutions (pH 1–13) to identify breakdown products (e.g., dimethoxybenzoic acid) .

Experimental Design & Data Analysis

Q. What controls are critical in biological activity assays?

- Positive controls : Use fluconazole for antifungal assays or ascorbic acid for antioxidant tests.

- Solvent controls : DMSO at ≤1% v/v to avoid cytotoxicity.

- Replicates : Minimum triplicate runs with statistical validation (e.g., ANOVA, p < 0.05) .

Q. How is crystallographic data refined when twinning or disorder occurs?

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.